4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate
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Overview
Description
4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate is an organic compound that features a benzyl ether and a hydroxyl group on a benzene ring, along with a toluenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate typically involves the protection of the hydroxyl group followed by the introduction of the benzyloxy group. The final step involves the esterification with p-toluenesulfonyl chloride under basic conditions. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alkoxides, or thiolates under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl alcohol.
Substitution: Formation of various substituted benzyl ethers or amines.
Scientific Research Applications
4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving hydroxyl and ether groups.
Medicine: Investigated for its potential as a prodrug or a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in biological systems, it may interact with enzymes that catalyze the oxidation or reduction of hydroxyl groups, or it may act as a substrate for nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl Alcohol: Lacks the benzyloxy and toluenesulfonate groups, making it less versatile in chemical reactions.
Benzyl Alcohol: Lacks the hydroxyl and toluenesulfonate groups, limiting its reactivity.
p-Toluenesulfonic Acid: Lacks the benzyloxy and hydroxyl groups, primarily used as a catalyst in organic synthesis.
Uniqueness
4-(Benzyloxy)-3-hydroxybenzyl Alcohol 3-p-Toluenesulfonate is unique due to the presence of both a benzyloxy group and a toluenesulfonate ester, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmacologically active compounds .
Properties
IUPAC Name |
[5-(hydroxymethyl)-2-phenylmethoxyphenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-13,22H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXTZEFXNKCLPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CO)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652466 |
Source
|
Record name | 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65615-21-6 |
Source
|
Record name | 3-[[(4-Methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65615-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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